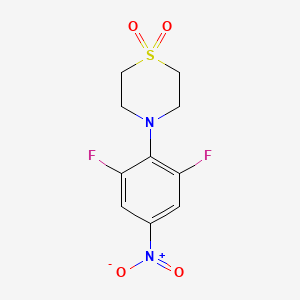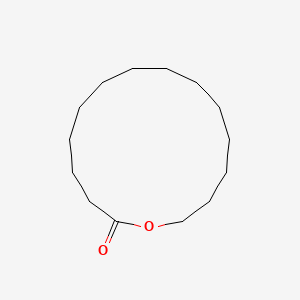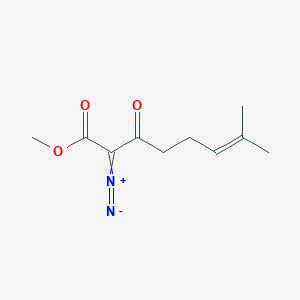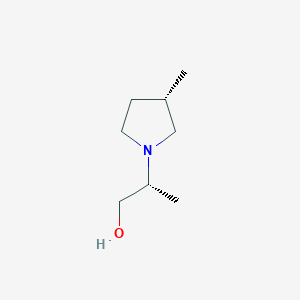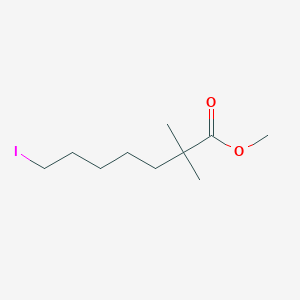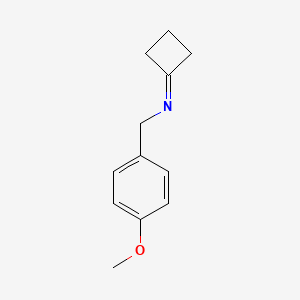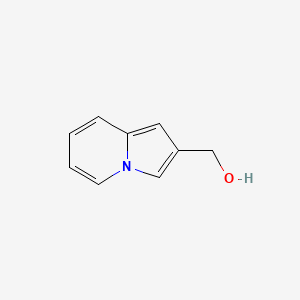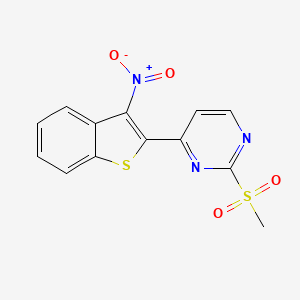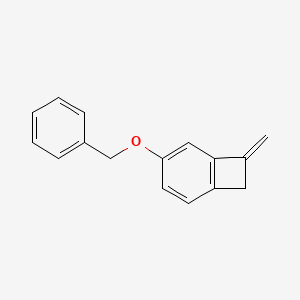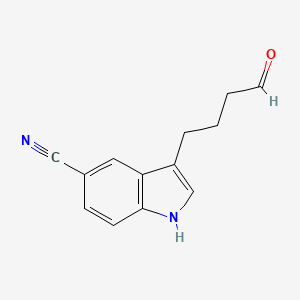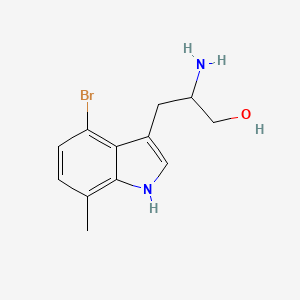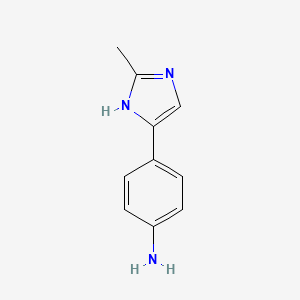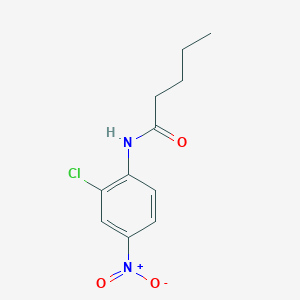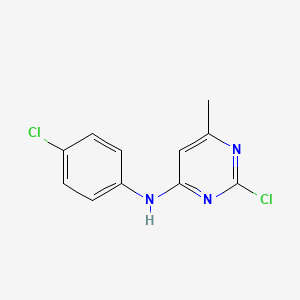![molecular formula C13H21N3 B8634010 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline](/img/structure/B8634010.png)
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 4-aminobenzylamine with 2-(pyrrolidin-1-yl)ethylamine under appropriate conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
化学反应分析
Types of Reactions
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing
作用机制
The mechanism of action of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into binding sites of certain proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Another compound featuring a pyrrolidine ring, used as a selective androgen receptor modulator.
4-(3S-(1R-(1-naphthyl)ethylamino)pyrrolidin-1-yl)phenylacetic acid: Known for its stability and use as an active pharmaceutical ingredient.
Uniqueness
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is unique due to its specific structure, which allows for versatile interactions with biological targets. Its combination of a pyrrolidine ring and an amino group makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC 名称 |
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline |
InChI |
InChI=1S/C13H21N3/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11,14H2 |
InChI 键 |
ZYCBZVXAZKJTCK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNCC2=CC=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
